tert-butyl N-(4-sulfanylbutyl)carbamate
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Overview
Description
tert-Butyl N-(4-sulfanylbutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under specific conditions. This compound is particularly interesting due to its sulfanylbutyl group, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-sulfanylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfanylbutyl derivative. One common method is the nucleophilic substitution reaction where tert-butyl carbamate reacts with 4-chlorobutyl sulfide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization, depending on the physical properties of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group in tert-butyl N-(4-sulfanylbutyl)carbamate can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides, cyanides, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, borane in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-sulfanylbutyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-sulfanylbutyl)carbamate primarily involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, revealing the free amine. This property is exploited in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required.
Molecular Targets and Pathways: The molecular targets of this compound are primarily the amine groups in organic molecules. The pathways involved include nucleophilic substitution and elimination reactions that facilitate the installation and removal of the carbamate group.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl N-(2-sulfanylethyl)carbamate: Similar structure but with a shorter sulfanyl chain.
tert-Butyl N-(4-hydroxybutyl)carbamate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Uniqueness: tert-Butyl N-(4-sulfanylbutyl)carbamate is unique due to its sulfanylbutyl group, which provides additional reactivity compared to other carbamates. This makes it a versatile intermediate in organic synthesis, capable of participating in a wider range of chemical reactions.
Properties
CAS No. |
911450-28-7 |
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Molecular Formula |
C9H19NO2S |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
tert-butyl N-(4-sulfanylbutyl)carbamate |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)12-8(11)10-6-4-5-7-13/h13H,4-7H2,1-3H3,(H,10,11) |
InChI Key |
PQQDXPZRVKVGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCS |
Purity |
95 |
Origin of Product |
United States |
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